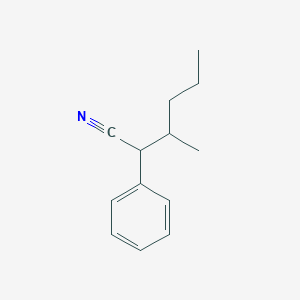
3-Methyl-2-phenylhexanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-phenylhexanenitrile is an organic compound with the molecular formula C13H17N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a hexane chain substituted with a methyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylhexanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of benzyl cyanide with 3-methyl-2-bromopentane in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反应分析
Types of Reactions
3-Methyl-2-phenylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-2-phenylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Methyl-2-phenylhexanenitrile exerts its effects depends on the specific context of its application. In chemical reactions, the nitrile group acts as a reactive site for various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-Phenylhexanenitrile: Similar structure but lacks the methyl substitution.
3-Ethyl-2-methyl-5-phenylbenzoxazolium methyl sulfate: Contains a benzoxazolium ring instead of a nitrile group.
Methyl 3-ethyl-2-iodobenzoate: Features an ester group and an iodine atom.
Uniqueness
3-Methyl-2-phenylhexanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
CAS 编号 |
26887-10-5 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC 名称 |
3-methyl-2-phenylhexanenitrile |
InChI |
InChI=1S/C13H17N/c1-3-7-11(2)13(10-14)12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7H2,1-2H3 |
InChI 键 |
ZRGXBDHLUXOPLP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(C#N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


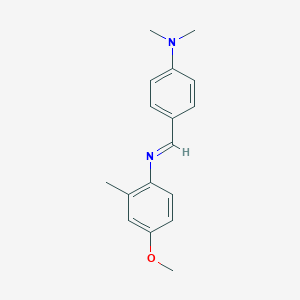
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
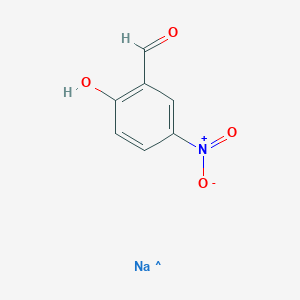
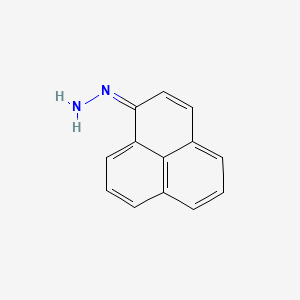
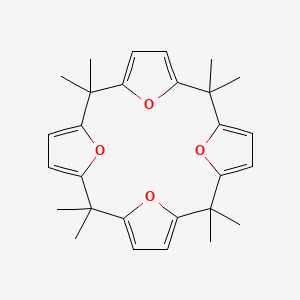

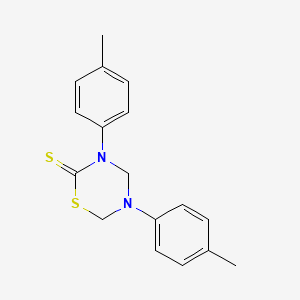


![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)

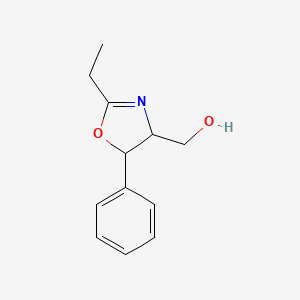
![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)
